2-Morpholinocyclopentanol
Overview
Description
2-Morpholinocyclopentanol is a chemical compound that features a morpholine ring attached to a cyclopentanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinocyclopentanol typically involves the nucleophilic ring-opening of epoxides or aziridines with morpholine. One common method is the reaction of cyclopentene oxide with morpholine under controlled conditions to yield this compound. The reaction is usually carried out in the presence of a catalyst such as a transition metal complex to enhance the reaction rate and selectivity .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction parameters and higher yields. The use of high-pressure reactors and advanced catalytic systems can further optimize the production process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 2-Morpholinocyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form ketones or aldehydes using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Thionyl chloride for chlorination, sodium azide for azidation.
Major Products Formed:
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentanol derivatives.
Substitution: Halogenated or azido-cyclopentanol derivatives.
Scientific Research Applications
2-Morpholinocyclopentanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development for treating various diseases.
Mechanism of Action
The mechanism of action of 2-Morpholinocyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and functional groups. The morpholine ring can interact with active sites of enzymes, altering their activity and affecting biochemical pathways .
Comparison with Similar Compounds
Morpholine: A simpler analog with a similar ring structure but lacking the cyclopentanol moiety.
Cyclopentanol: A related compound with a cyclopentane ring and a hydroxyl group but without the morpholine ring.
2-Morpholinocyclohexanol: A structurally similar compound with a cyclohexanol ring instead of a cyclopentanol ring.
Uniqueness: 2-Morpholinocyclopentanol is unique due to the combination of the morpholine ring and the cyclopentanol structure, which imparts distinct chemical properties and reactivity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-morpholin-4-ylcyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-9-3-1-2-8(9)10-4-6-12-7-5-10/h8-9,11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLQQULXCVFFIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40550438 | |
Record name | 2-(Morpholin-4-yl)cyclopentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40550438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161193-34-6 | |
Record name | 2-(4-Morpholinyl)cyclopentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161193-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Morpholin-4-yl)cyclopentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40550438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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